molecular formula C18H19NO5 B13665435 Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate

Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B13665435
M. Wt: 329.3 g/mol
InChI Key: DRUKKSIJUISDNX-UHFFFAOYSA-N
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Description

Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a pyridoisoquinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethanolic HCl to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate
  • Ethyl 6-methoxy-3-methylindole-2-carboxylate

Uniqueness

Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

ethyl 9-hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylate

InChI

InChI=1S/C18H19NO5/c1-4-24-18(22)13-9-19-10(2)5-11-6-16(21)17(23-3)7-12(11)14(19)8-15(13)20/h6-10,21H,4-5H2,1-3H3

InChI Key

DRUKKSIJUISDNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(CC3=CC(=C(C=C3C2=CC1=O)OC)O)C

Origin of Product

United States

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